molecular formula C21H14BrClN2O3 B12035900 [3-[(E)-[(3-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate

[3-[(E)-[(3-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate

Cat. No.: B12035900
M. Wt: 457.7 g/mol
InChI Key: SGZMOWHATPVVEX-ZMOGYAJESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-[(E)-[(3-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate is a complex organic compound that features both bromine and chlorine atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[(E)-[(3-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 3-bromobenzoyl chloride with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 4-chlorobenzoic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

[3-[(E)-[(3-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups replacing the halogen atoms.

Scientific Research Applications

Chemistry

In chemistry, [3-[(E)-[(3-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its structure allows it to interact with various biological targets, making it useful in drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [3-[(E)-[(3-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    [3-[(E)-[(3-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 4-bromobenzoate: Similar structure but with reversed positions of bromine and chlorine.

    [3-[(E)-[(3-fluorobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate: Fluorine substituent instead of bromine.

    [3-[(E)-[(3-iodobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate: Iodine substituent instead of bromine.

Uniqueness

The uniqueness of [3-[(E)-[(3-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate lies in its specific combination of bromine and chlorine atoms, which confer distinct reactivity and properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C21H14BrClN2O3

Molecular Weight

457.7 g/mol

IUPAC Name

[3-[(E)-[(3-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate

InChI

InChI=1S/C21H14BrClN2O3/c22-17-5-2-4-16(12-17)20(26)25-24-13-14-3-1-6-19(11-14)28-21(27)15-7-9-18(23)10-8-15/h1-13H,(H,25,26)/b24-13+

InChI Key

SGZMOWHATPVVEX-ZMOGYAJESA-N

Isomeric SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)Cl)/C=N/NC(=O)C3=CC(=CC=C3)Br

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)Cl)C=NNC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.